TFPITC is a valuable tool for protein labeling and detection in various biochemical assays. The isothiocyanate group reacts with primary amines (present in the side chains of lysine residues) in proteins to form stable covalent bonds. This labeling allows researchers to:
Due to its reactivity with various functional groups, TFPITC can be used to modify the surfaces of materials like:
2,3,5,6-Tetrafluorophenyl isothiocyanate has the molecular formula C₇H₄F₄N₁S and a molecular weight of 207.15 g/mol. It is characterized by the presence of four fluorine atoms attached to a phenyl ring and an isothiocyanate functional group. This compound is known for its unique reactivity due to the electron-withdrawing nature of the fluorine atoms .
Physical Properties:
2,3,5,6-Tetrafluorophenyl isothiocyanate exhibits notable biological activities:
Several methods can be employed to synthesize 2,3,5,6-tetrafluorophenyl isothiocyanate:
The applications of 2,3,5,6-tetrafluorophenyl isothiocyanate span various fields:
Research involving interaction studies has highlighted the reactivity of 2,3,5,6-tetrafluorophenyl isothiocyanate with different nucleophiles. These studies have demonstrated its potential for forming covalent bonds with biomolecules such as proteins and nucleic acids. Such interactions are critical for understanding its role in drug design and development .
2,3,5,6-Tetrafluorophenyl isothiocyanate belongs to a class of fluorinated aromatic isothiocyanates. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorophenyl isothiocyanate | C7H4FNS | Contains only one fluorine atom; less reactive. |
2,5-Difluorophenyl isothiocyanate | C7H4F2NS | Has two fluorine atoms; different reactivity profile. |
Pentafluorophenyl isothiocyanate | C6F5NS | Highly reactive due to five fluorine atoms; used in more specialized applications. |
2,3-Difluorophenyl isothiocyanate | C7H4F2NS | Contains two fluorines; shows moderate reactivity. |
Uniqueness of 2,3,5,6-Tetrafluorophenyl Isothiocyanate:
The presence of four fluorine atoms significantly enhances its electrophilic character compared to other similar compounds. This makes it particularly useful in biological applications where selective labeling or modification of biomolecules is required.